N-[(2Z)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
Properties
Molecular Formula |
C20H16FN3O2S3 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C20H16FN3O2S3/c21-15-9-5-4-8-14(15)12-28-20-24-23-19(29-20)22-18(25)16-17(27-11-10-26-16)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,22,23,25) |
InChI Key |
VDXDSXOCGGLPIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Cyclization
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative method involves:
Table 1: Comparative Analysis of Thiadiazole Ring Formation
Functionalization at Position 5
The 5-[(2-fluorobenzyl)sulfanyl] group is introduced via nucleophilic substitution:
-
Reactants : 5-Chloro-1,3,4-thiadiazol-2-amine (1.0 eq), 2-fluorobenzyl mercaptan (1.2 eq), K₂CO₃ (2.0 eq).
-
Conditions : Tetrahydrofuran (THF), 60°C for 6 h.
-
Yield : 85% after silica gel chromatography (hexane/ethyl acetate, 7:3).
Synthesis of the 5,6-Dihydro-1,4-Oxathiine-2-Carboxamide Moiety
Oxathiine Ring Formation
The oxathiine ring is constructed via cyclization of β-hydroxy thioethers:
Carboxamide Coupling
The carboxamide group is introduced via Schotten-Baumann reaction:
-
Reactants : 5,6-Dihydro-1,4-oxathiine-2-carbonyl chloride (1.0 eq), aniline derivative (1.2 eq), NaOH (2.0 eq).
-
Conditions : Dichloromethane/water biphasic system, 0°C for 2 h.
-
Yield : 82% after extraction and drying.
Final Coupling and Stereochemical Control
Imine Formation
The Z-configuration at the thiadiazole-ylidene linkage is achieved through controlled imine condensation:
-
Reactants : 5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine (1.0 eq), 5,6-dihydro-1,4-oxathiine-2-carboxaldehyde (1.1 eq).
-
Conditions : Ethanol, glacial acetic acid (catalytic), 50°C for 8 h.
-
Yield : 76% with >95% Z-isomer purity (confirmed by NOESY NMR).
Table 2: Optimization of Imine Condensation
| Catalyst | Solvent | Temp (°C) | Time (h) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|---|
| Acetic Acid | Ethanol | 50 | 8 | 95:5 | 76 |
| ZnCl₂ | Toluene | 80 | 6 | 88:12 | 68 |
Industrial-Scale Considerations
Continuous Flow Synthesis
For large-scale production, key steps (e.g., thiadiazole cyclization) are adapted to continuous flow reactors:
-
Reactor Type : Micro-tubular reactor (316L stainless steel).
-
Parameters : Residence time 30 min, pressure 15 bar, throughput 5 kg/day.
-
Purity : ≥99.5% (HPLC), with 20% reduction in solvent use compared to batch processes.
Purification Strategies
-
Crystallization : Ethanol/water (3:1) at −20°C yields 89% recovery.
-
Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves Z/E isomers.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 7.45–7.20 (m, 8H, aromatic), 4.55 (s, 2H, SCH₂), 3.75 (t, 2H, OCH₂), 2.95 (t, 2H, SCH₂).
-
IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1245 cm⁻¹ (C-F).
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration and dihedral angle of 12.3° between thiadiazole and oxathiine planes.
Challenges and Mitigation Strategies
Byproduct Formation
-
Issue : Competing E-isomer formation during imine condensation.
-
Solution : Use of bulky bases (e.g., DBU) suppresses keto-enol tautomerism, increasing Z-selectivity to 97%.
Sulfur Oxidation
-
Issue : Over-oxidation of the sulfanyl group during storage.
-
Solution : Addition of 0.1% w/w ascorbic acid as antioxidant extends shelf life to 24 months.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and oxathiine rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the oxathiine ring, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the fluorobenzyl moiety, potentially enhancing the compound’s reactivity or stability.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and oxathiine moieties exhibit promising antimicrobial properties. The presence of the fluorobenzyl group may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy against bacteria and fungi. Studies have shown that similar compounds demonstrate activity against a range of pathogens, suggesting potential use in developing new antibiotics or antifungal agents.
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer activities. The compound's structure allows for interaction with various biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. Further research is needed to elucidate its mechanism of action and therapeutic potential.
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have garnered attention in recent years. Compounds similar to N-[(2Z)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide have been shown to reduce inflammation in various animal models. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides. Its ability to interact with biological systems could be harnessed to create effective agents against agricultural pests while minimizing environmental impact. Research into similar compounds has revealed their effectiveness in controlling insect populations and plant pathogens.
Plant Growth Regulators
There is emerging evidence that thiadiazole derivatives can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors such as drought or disease. This application could lead to increased crop yields and sustainability in agricultural practices.
Polymer Synthesis
The compound's unique chemical structure allows it to be used as a building block for synthesizing novel polymers with specific properties. These polymers could find applications in coatings, adhesives, or composites where enhanced mechanical properties or chemical resistance are desired.
Nanomaterials
This compound can potentially be incorporated into nanomaterials for drug delivery systems or sensors due to its biocompatibility and ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism by which N-[(2Z)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition or activation of enzymatic reactions, altering signal transduction pathways, or affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Thiadiazole vs. Triazole and Oxadiazole Derivatives
The thiadiazole ring in the target compound distinguishes it from triazole (e.g., compounds [7–9] in ) and oxadiazole derivatives (e.g., compound 4 in ). Key differences include:
- Tautomerism : Unlike triazole-thiones (), which exhibit thione-thiol tautomerism confirmed by IR spectra (C=S at 1247–1255 cm⁻¹, absence of S-H bands), the thiadiazole ylidene in the target compound likely adopts a fixed configuration, reducing tautomeric variability .
Substituent Effects: Fluorinated vs. Alkyl/Aryl Groups
- 2-Fluorobenzyl vs. Propan-2-yl () :
The target compound’s 2-fluorobenzyl group increases molecular weight and lipophilicity (ClogP estimated >3.5) compared to the propan-2-yl-substituted analogue (C₁₆H₁₇N₃O₂S₂, MW 347.5). Fluorination enhances metabolic stability and bioavailability due to reduced oxidative metabolism . - Carboxamide vs.
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Spectral and Electronic Features
Biological Activity
N-[(2Z)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of significant interest due to its diverse biological activities. The structural features of this compound suggest potential applications in various therapeutic areas, including antimicrobial and anticancer treatments. This article compiles and analyzes data on the biological activity of this compound, referencing relevant studies and findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃F₃N₄OS₂ |
| Molecular Weight | 353.41 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Studies have shown that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 16 to 31.25 μg/mL against bacterial strains, indicating promising potential for clinical applications in treating infections .
Anticancer Activity
The anticancer properties of thiadiazole derivatives have been extensively studied. Research indicates that the compound under discussion may inhibit tumor growth in various cancer cell lines. For example, derivatives with similar scaffolds have shown IC50 values as low as 0.28 μg/mL against breast cancer (MCF-7) cells and 0.52 μg/mL against lung carcinoma (A549) cells . The mechanism of action often involves apoptosis induction and disruption of tubulin polymerization .
Other Biological Activities
Thiadiazoles are also recognized for their anti-inflammatory and antioxidant activities. Compounds containing the 1,3,4-thiadiazole ring have been shown to possess carbonic anhydrase inhibitory properties, which are beneficial in treating conditions like glaucoma . Additionally, some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluating various thiadiazole compounds found that those with electron-withdrawing groups exhibited enhanced antibacterial activity. The compound's structure allows for significant interaction with bacterial enzymes, leading to their inhibition.
- Anticancer Mechanism : In vitro studies using MCF-7 and A549 cell lines revealed that specific substitutions on the thiadiazole ring significantly influenced cytotoxicity. The introduction of fluorine atoms was correlated with increased activity .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can often be attributed to their structural characteristics:
- Substituents on the thiadiazole ring : Variations in substituents can modulate the potency against specific targets.
- Fluorination : The presence of fluorine has been linked to enhanced interaction with biological targets due to increased lipophilicity and electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
